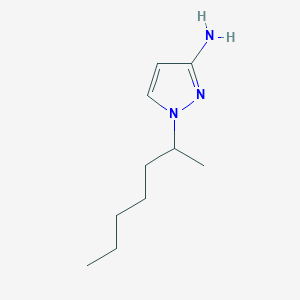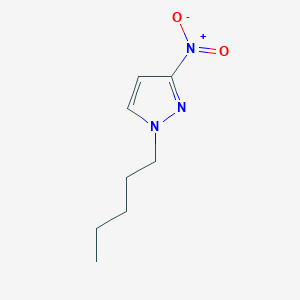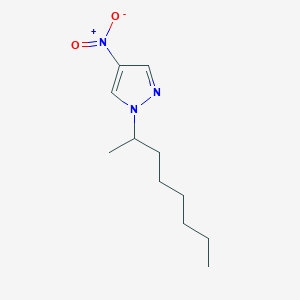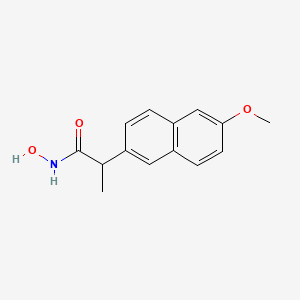
1-(Heptan-2-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Heptan-2-yl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “heptan-2-yl” part suggests a seven-carbon alkyl group attached to the pyrazole ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Heptan-2-yl)-1H-pyrazol-3-amine” would depend on its specific structure. Generally, pyrazoles are crystalline solids that are slightly soluble in water . The presence of the “heptan-2-yl” group could increase its hydrophobicity and solubility in organic solvents.Aplicaciones Científicas De Investigación
Antitumor, Antifungal, and Antibacterial Activities
1-(Heptan-2-yl)-1H-pyrazol-3-amine derivatives have been synthesized and characterized for their potential in various biological activities. A study detailed the synthesis of pyrazole derivatives, showcasing their structure through various spectroscopy methods and crystallography. These derivatives exhibited significant biological activity against breast cancer cells and microbes, indicating their potential in antitumor, antifungal, and antibacterial applications. The structural analysis through X-ray crystallography and the biological activity assessments highlight the compound's relevance in pharmaceutical research, especially in identifying pharmacophore sites for antitumor, antifungal, and antibacterial drugs (Titi et al., 2020).
Antioxidant Agents
Another aspect of research focused on the synthesis of new pyrazole derivatives bearing the indole moiety, which were evaluated as antioxidant agents. These compounds, prepared through a quantitative yield process, demonstrated that most of the synthesized compounds in the pyrazolo[1,5-a]pyrimidine series showed better antioxidant activities compared to other series. This suggests the compound's utility in developing antioxidant therapies, contributing to the understanding of its pharmacological potential (El‐Mekabaty et al., 2016).
Catalyst for Polymerization
In the field of materials science, derivatives of 1-(Heptan-2-yl)-1H-pyrazol-3-amine have been explored for their catalytic properties, particularly in the copolymerization of CO2 and cyclohexene oxide. A study on (pyrazolylethyl-amine)zinc(II) carboxylate complexes demonstrated their efficiency as catalysts in forming poly(cyclohexene carbonate) under relatively low CO2 pressures and solvent-free conditions. This research opens up new avenues for the use of pyrazole derivatives in environmentally friendly polymer synthesis, offering a sustainable approach to polymer production (Matiwane et al., 2020).
Antimicrobial Activity
Pyrazole Schiff bases have been synthesized and investigated for their structural properties and antimicrobial activities. The compounds displayed significant inhibitory effects against Candida albicans and Gram-negative bacteria, suggesting their potential as antibacterial agents. The study highlights the role of hydrogen bonding, π-stacking interactions, and supramolecular architecture in enhancing the antimicrobial efficacy of these compounds (Feng et al., 2018).
Direcciones Futuras
The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research on “1-(Heptan-2-yl)-1H-pyrazol-3-amine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .
Propiedades
IUPAC Name |
1-heptan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-3-4-5-6-9(2)13-8-7-10(11)12-13/h7-9H,3-6H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNELKQZHKTZEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1C=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Heptan-2-yl)-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)


![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)
![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)